molecular formula C9H12BrN B13116922 (3-Bromo-4-ethylphenyl)methanamine

(3-Bromo-4-ethylphenyl)methanamine

Cat. No.: B13116922
M. Wt: 214.10 g/mol
InChI Key: BUXCDPRIPGZURC-UHFFFAOYSA-N
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Description

(3-Bromo-4-ethylphenyl)methanamine is an organic compound with the molecular formula C₉H₁₂BrN It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the third position and an ethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-ethylphenyl)methanamine typically involves the bromination of 4-ethylphenylmethanamine. The process can be summarized as follows:

    Starting Material: 4-ethylphenylmethanamine.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-ethylphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products:

    Substitution: Formation of various substituted phenylmethanamines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(3-Bromo-4-ethylphenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying the interactions of amine-containing compounds with biological systems.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-ethylphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ethyl group on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

  • (3-Bromo-4-methoxyphenyl)methanamine
  • (3-Bromo-4-fluorophenyl)methanamine
  • (3-Bromo-4-chlorophenyl)methanamine

Comparison:

  • (3-Bromo-4-ethylphenyl)methanamine is unique due to the presence of the ethyl group, which can influence its lipophilicity and membrane permeability compared to other similar compounds.
  • The bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
  • The compound’s specific substitution pattern can affect its reactivity and interaction with biological targets, making it distinct from other brominated phenylmethanamines.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(3-bromo-4-ethylphenyl)methanamine

InChI

InChI=1S/C9H12BrN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2,6,11H2,1H3

InChI Key

BUXCDPRIPGZURC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CN)Br

Origin of Product

United States

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